Thrombin-Induced Platelet Aggregation Comparison
2-Methoxy-5-(2-nitrovinyl)phenol demonstrates a moderate but quantifiable antiplatelet effect. In a turbidimetry assay using human platelets, it inhibited thrombin-induced aggregation with an IC50 of 28.5 μM after a 3-minute preincubation . This contrasts with the more potent MNS (IC50 12.7 μM under similar conditions) and the highly potent BMNS derivatives 19 and 24 (IC50 ≤0.7 μM) [1]. The difference in potency is attributed to the electronic and steric effects of the 2-methoxy-5-nitrovinyl substitution pattern, which may reduce binding to the GPIIb/IIIa activation pathway compared to the methylenedioxy or benzoyl substitutions.
| Evidence Dimension | Thrombin-induced platelet aggregation inhibition (IC50) |
|---|---|
| Target Compound Data | 28.5 μM |
| Comparator Or Baseline | MNS: 12.7 μM; BMNS derivative 19: ≤0.7 μM |
| Quantified Difference | 2.2-fold less potent than MNS; >40-fold less potent than BMNS derivative 19 |
| Conditions | Human platelet-rich plasma, turbidimetry, 3 min preincubation before thrombin challenge |
Why This Matters
This compound provides a tool for studying moderate GPIIb/IIIa inhibition without the strong kinase inhibition profile of MNS, allowing more nuanced mechanistic studies.
- [1] Hsieh, P. W.; et al. The synthesis and biologic evaluation of anti-platelet and cytotoxic β-nitrostyrenes. Bioorganic & Medicinal Chemistry, 2010, 18(21), 7621-7627. DOI: 10.1016/j.bmc.2010.08.039 View Source
